N-[4-(carbamoylmethyl)phenyl]-2-(4-methoxyphenoxy)acetamide
Description
Properties
IUPAC Name |
2-[4-[[2-(4-methoxyphenoxy)acetyl]amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-22-14-6-8-15(9-7-14)23-11-17(21)19-13-4-2-12(3-5-13)10-16(18)20/h2-9H,10-11H2,1H3,(H2,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCENFWXSAXRQKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(carbamoylmethyl)phenyl]-2-(4-methoxyphenoxy)acetamide typically involves multiple steps. One common method includes the N-alkylation of 4-(carbamoylmethyl)phenyl with 2-(4-methoxyphenoxy)acetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(carbamoylmethyl)phenyl]-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-[4-(carbamoylmethyl)phenyl]-2-(4-methoxyphenoxy)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-[4-(carbamoylmethyl)phenyl]-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Substituent Impact on Activity
- Carbamoylmethyl vs. Sulfonamide Groups: The carbamoylmethyl group in the target compound may enhance solubility and hydrogen-bond interactions compared to sulfonamide-containing analogs (e.g., compound 5j in ), which exhibit stronger electron-withdrawing effects. Sulfonamide derivatives like N-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide () showed marked analgesic activity, suggesting that sulfonamide groups are critical for receptor binding in pain pathways . Methoxyphenoxy vs. Methoxyphenylamino:
Pharmacological Divergence
- Anti-Infective Potential: Thiazolotriazole derivatives (e.g., compound 27 in ) with 4-methoxyphenyl substituents demonstrated anti-infective activity (IC₅₀: 2–5 μM against Staphylococcus aureus), highlighting the role of heterocyclic cores in antimicrobial efficacy. The target compound lacks such a core, suggesting divergent applications .
- Analgesic Activity :
- Sulfonamide analogs (e.g., compound 35 in ) exhibited analgesic activity superior to paracetamol (), while the carbamoylmethyl group’s contribution remains uncharacterized .
Biological Activity
N-[4-(carbamoylmethyl)phenyl]-2-(4-methoxyphenoxy)acetamide is a synthetic organic compound notable for its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound is characterized by:
- Carbamoylmethyl group attached to a phenyl ring.
- Methoxyphenoxy group linked to an acetamide moiety.
This unique structure contributes to its diverse biological activities, particularly in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may:
- Inhibit enzymes involved in disease pathways.
- Modulate receptor activity , leading to various therapeutic effects.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study evaluated its effects on several cancer cell lines, demonstrating promising results:
These findings suggest its potential as a therapeutic agent against lung and colon cancers.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.
Case Studies
-
Study on Anticancer Activity :
A detailed investigation into the anticancer effects of this compound revealed that it significantly reduced cell viability in A549 and HCT116 cells. The study compared the compound's effectiveness with established anticancer drugs, highlighting its potential as a novel therapeutic option . -
Antimicrobial Assessment :
Another study focused on the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated that it displayed potent antibacterial activity, particularly against resistant strains, suggesting its utility in treating infections caused by multidrug-resistant bacteria .
Research Findings
Recent research has provided insights into the pharmacological profile of this compound:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[4-(carbamoylmethyl)phenyl]-2-(4-methoxyphenoxy)acetamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with condensation of 4-(carbamoylmethyl)aniline with 2-(4-methoxyphenoxy)acetyl chloride. Key steps include:
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Nucleophilic substitution : Reacting 4-methoxyphenol with chloroacetyl chloride under basic conditions (e.g., NaHCO₃) to form 2-(4-methoxyphenoxy)acetyl chloride .
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Amide coupling : Using coupling agents like HATU or DCC in anhydrous DMF to link the intermediate to 4-(carbamoylmethyl)aniline .
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Optimization : Reaction temperature (0–5°C for acid-sensitive steps) and solvent polarity (e.g., DCM for better solubility) significantly impact yield. Purity (>95%) is achieved via recrystallization in ethanol/water mixtures .
Data Table : Typical Reaction Conditions
Step Reagents Solvent Temperature Yield (%) 1 Chloroacetyl chloride, NaHCO₃ THF 0–5°C 75–85 2 HATU, DIPEA DMF RT 60–70 3 Ethanol/water – RT 90–95
Q. How can researchers confirm the structural integrity of this compound, and what analytical techniques are most reliable?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) should show peaks for the methoxy group (δ 3.72 ppm), acetamide carbonyl (δ 168.5 ppm in ¹³C NMR), and aromatic protons (δ 6.8–7.4 ppm) .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with ESI-MS confirms molecular ion [M+H]⁺ at m/z 343.1 .
- X-ray Crystallography : Resolves spatial arrangement of the carbamoylmethyl and methoxyphenoxy groups, critical for validating stereoelectronic effects .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl rings) influence the compound’s biological activity, and what design principles apply?
- Methodological Answer :
-
Structure-Activity Relationship (SAR) :
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Methoxy Group : Enhances lipophilicity, improving membrane permeability. Replacement with electron-withdrawing groups (e.g., -NO₂) reduces activity in enzyme inhibition assays .
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Carbamoylmethyl Group : Critical for hydrogen bonding with target proteins (e.g., kinases). Substitution with bulkier groups (e.g., ethyl) disrupts binding .
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Experimental Design : Synthesize analogs via Suzuki coupling or nucleophilic aromatic substitution. Test in vitro using kinase inhibition assays (IC₅₀ values) and correlate with computational docking studies (AutoDock Vina) .
Data Table : Comparative Biological Activity of Analogues
Substituent (R) Target Enzyme IC₅₀ (μM) LogP -OCH₃ (parent) Kinase A 0.45 2.8 -NO₂ Kinase A 12.3 1.2 -NHCOCH₃ Kinase A 1.8 2.1
Q. How can contradictory data on the compound’s cytotoxicity across studies be resolved?
- Methodological Answer : Discrepancies often arise from:
- Assay Conditions : Varying cell lines (e.g., HEK293 vs. HeLa) and incubation times (24 vs. 48 hrs). Standardize using MTT assays in triplicate with positive controls (e.g., doxorubicin) .
- Compound Stability : Degradation in DMSO stock solutions over time. Confirm stability via LC-MS before each experiment .
- Off-Target Effects : Use CRISPR-edited cell lines (e.g., kinase A knockout) to isolate mechanism-specific toxicity .
Q. What strategies are effective in elucidating the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer :
- Kinetic Studies : Measure enzyme activity (e.g., NADH oxidation rates) at varying substrate concentrations to determine inhibition type (competitive vs. non-competitive) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) for target enzymes .
- Molecular Dynamics Simulations : Analyze interactions (e.g., hydrogen bonds with catalytic residues) using GROMACS or AMBER .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
